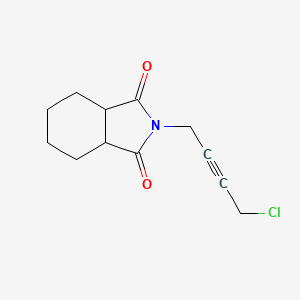
2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound characterized by its unique structure, which includes a chlorinated butynyl group and a hexahydroisoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobut-2-yne and hexahydroisoindole-1,3(2H)-dione.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) to deprotonate the hexahydroisoindole-1,3(2H)-dione, followed by the addition of 4-chlorobut-2-yne to form the desired product.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the reaction to produce larger quantities while maintaining reaction efficiency and yield.
Optimization: Optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Automation: Utilizing automated systems for continuous production and monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its reactivity and properties.
Substitution: The chlorinated butynyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with altered hydrogen content.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure with a fluorine atom instead of chlorine.
2-(4-Methylbut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific chlorinated butynyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the presence of a chlorine atom is advantageous.
Properties
CAS No. |
105981-30-4 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-(4-chlorobut-2-ynyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C12H14ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h9-10H,1-2,5-8H2 |
InChI Key |
LRXBJKARIAPMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC#CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















